6-Iodo-2,5-dimethylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2,5-dimethylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with iodine and methyl groups. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules . The presence of iodine and methyl groups in this compound can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 6-Iodo-2,5-dimethylbenzo[d]thiazole typically involves the iodination of 2,5-dimethylbenzo[d]thiazole. One common method is the electrophilic substitution reaction where iodine is introduced into the thiazole ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Iodo-2,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the thiazole ring using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2,5-dimethylbenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Iodo-2,5-dimethylbenzo[d]thiazole largely depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The iodine and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
6-Iodo-2,5-dimethylbenzo[d]thiazole can be compared with other thiazole derivatives such as:
2-Methylbenzo[d]thiazole: Lacks the iodine substituent, which can result in different biological activities and chemical reactivity.
6-Bromo-2,5-dimethylbenzo[d]thiazole: Similar structure but with bromine instead of iodine, which can affect its reactivity and biological properties.
2,5-Dimethylbenzo[d]thiazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly alter its chemical and biological behavior compared to its analogs.
Eigenschaften
Molekularformel |
C9H8INS |
---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
6-iodo-2,5-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8INS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI-Schlüssel |
AHDCYAZUUMESLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1I)SC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.